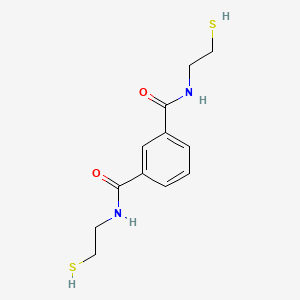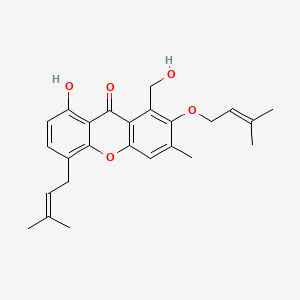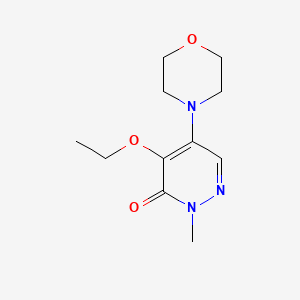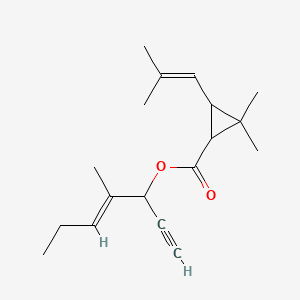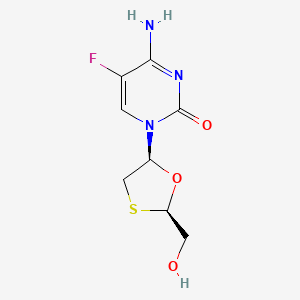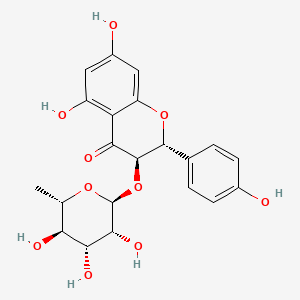
Engeletin
Vue d'ensemble
Description
Engeletin is a natural flavonoid compound known for its diverse physiological and pharmacological effects, such as anti-inflammatory, antioxidant, and immunomodulatory properties . It is found in Camellia reticulata, Osyris alba, and other organisms . It is also a metabolite found in or produced by Saccharomyces cerevisiae .
Molecular Structure Analysis
Engeletin has a molecular formula of C21H22O10 and a molecular weight of 434.4 g/mol . Its IUPAC name is (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one .Chemical Reactions Analysis
Engeletin exhibits significant potential in treating a variety of diseases across different systems, attributed to its anti-inflammatory, antioxidant, anti-tumor, and metabolic regulatory activities . These effects are linked to direct or indirect interactions with multiple pathways involving key molecules upstream and downstream .Physical And Chemical Properties Analysis
Engeletin has a molecular formula of C21H22O10 and a molecular weight of 434.4 g/mol . Its IUPAC name is (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one .Applications De Recherche Scientifique
Neuroprotective Agent for Huntington’s Disease
Engeletin has been studied for its potential as a neuroprotective agent against Huntington’s disease . Researchers have proposed a theoretical formulation of engeletin-nanostructured lipid nanocarriers for improved delivery across the blood-brain barrier and increased bioavailability . This application leverages the potential therapeutic benefits of engeletin, a flavanol glycoside, in treating Huntington’s disease through the Keap1/nrf2 pathway .
Anti-inflammatory Properties
Engeletin is known for its anti-inflammatory properties . It has been found to inhibit lipopolysaccharides-induced endometritis in mice by inhibiting the inflammatory response . This property makes it a promising candidate for drug development in the treatment of various inflammatory diseases .
Antioxidant Properties
Engeletin also exhibits antioxidant properties . These properties can be harnessed in the treatment of diseases caused by oxidative stress . The antioxidant properties of engeletin contribute to its potential as a therapeutic agent in various clinical settings .
Immunomodulatory Properties
The immunomodulatory properties of engeletin have garnered significant attention . It can modulate the immune response, making it a potential candidate for the development of drugs for immune-related diseases .
Anti-tumor Properties
Engeletin has been found to exhibit anti-tumor properties . It has been found to inhibit the occurrence of cervical cancer and delay the development of liver damage and lung cancer in mice . This makes it a potential candidate for the development of anti-cancer drugs .
Metabolic Regulatory Activities
Engeletin has been found to have metabolic regulatory activities . These effects are linked to direct or indirect interactions with multiple pathways involving key molecules upstream and downstream . This makes it a potential candidate for the treatment of metabolic disorders .
These are just a few of the many potential applications of Engeletin in scientific research and drug development. It’s important to note that while Engeletin shows promise, its development requires further exploration .
Mécanisme D'action
Target of Action
Engeletin, a natural flavonoid compound, is known for its diverse physiological and pharmacological effects . It primarily targets the NF-κB signaling pathway and PINK1 , which play crucial roles in inflammation and mitochondrial autophagy dysfunction, respectively .
Mode of Action
Engeletin interacts with its targets, leading to a series of changes. It inhibits the activation of the NF-κB signaling pathway , thereby reducing inflammation. It also interacts with PINK1, which is involved in mediating mitochondrial autophagy dysfunction .
Biochemical Pathways
Engeletin affects multiple biochemical pathways. It promotes angiogenesis via the vascular endothelial growth factor (VEGF)/vasohibin signaling pathway and stabilizes new vessels through the angiopoietin-1/Tie-2 pathway . It also reduces mitochondrial dysfunction and suppresses inflammation through the Keap1/NRF2 pathway . Furthermore, it inhibits the NF-κB and MAPK pathways .
Pharmacokinetics
Engeletin is rapidly absorbed and widely distributed following a single oral or intravenous administration, with low bioavailability and an oral half-life of 3.686 ± 2.356 h . These ADME properties significantly impact the bioavailability of Engeletin.
Result of Action
The action of Engeletin leads to several molecular and cellular effects. It exhibits significant potential in treating a variety of diseases across different systems, attributed to its anti-inflammatory, antioxidant, anti-tumor, and metabolic regulatory activities . It also alleviates TNF-α-induced inhibition of extracellular matrix components and upregulates matrix catabolic enzymes .
Action Environment
The action, efficacy, and stability of Engeletin can be influenced by environmental factors. For instance, a theoretical formulation of Engeletin-nanostructured lipid nanocarriers may allow for free transit over the blood-brain barrier due to offering a similar composition to the natural lipids present in the body, potentially leading to a cure or prevention of Huntington’s disease .
Orientations Futures
While Engeletin shows promise, its development requires further exploration. Future studies should focus on elucidating its mechanisms of action, identifying targets through clinical studies, and optimizing compounds for drug development . These research directions are crucial for advancing the development and application of flavonoids .
Propriétés
IUPAC Name |
(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUPQWGKORWZII-WDPYGAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972649 | |
| Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Engeletin | |
CAS RN |
572-31-6 | |
| Record name | Engeletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Engeletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)
![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)
![benzyl N-[6-[[(2S)-1-[[2-[[(2S,3S)-5-[[(2S,3S)-1-[(3-amino-5,6-dimethylpyrazin-2-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B1671209.png)
![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1671210.png)

